Basicity (pKa) Differentiation from the Closest 2-Amino Regioisomer and the Des-Phenyl Analog
3-Amino-4-phenylpyridine exhibits a predicted pKa of 6.33±0.18, which is 0.30 log units lower (less basic) than its closest regioisomer 2-amino-4-phenylpyridine (pKa 6.63±0.11) and 0.29 log units higher (more basic) than the des-phenyl analog 3-aminopyridine (pKa 6.04 at 25 °C), and 0.88 log units higher than the des-amino analog 4-phenylpyridine (pKa 5.45±0.10) [1][2]. This intermediate basicity means that at pH 7.4, the fraction ionized differs measurably across these compounds, directly affecting solubility, passive membrane permeability, and coordination to metal catalysts.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 6.33 ± 0.18 (predicted, 25 °C) |
| Comparator Or Baseline | 2-Amino-4-phenylpyridine: pKa = 6.63 ± 0.11; 3-Aminopyridine: pKa = 6.04 (measured, 25 °C); 4-Phenylpyridine: pKa = 5.45 ± 0.10 |
| Quantified Difference | ΔpKa = –0.30 vs. 2-amino-4-phenylpyridine; +0.29 vs. 3-aminopyridine; +0.88 vs. 4-phenylpyridine |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs Percepta; 3-aminopyridine value is experimentally measured at 25 °C |
Why This Matters
The pKa difference of ~0.3 units from the 2-amino isomer translates to a ~2-fold difference in the ionized/unionized ratio at physiological pH, which can alter passive permeability and off-target binding profiles in cell-based assays, making blind substitution of regioisomers inadvisable.
- [1] ChemicalBook. 3-Aminopyridine (CAS 462-08-8) – Chemical Properties. https://www.chemicalbook.cn (accessed 2026-04-25). View Source
- [2] ChemicalBook. 4-Phenylpyridine (CAS 939-23-1) – Chemical Properties. https://www.chemicalbook.cn/CASEN_939-23-1.htm (accessed 2026-04-25). View Source
